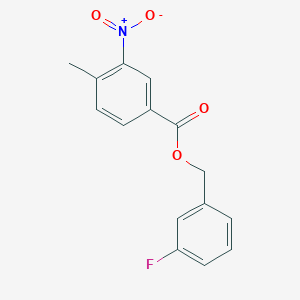![molecular formula C22H22ClN5O2 B3611701 2-chloro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B3611701.png)
2-chloro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide
Descripción general
Descripción
2-chloro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyrrolidine moiety, and a benzamide core
Métodos De Preparación
The synthesis of 2-chloro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 2-chlorobenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with the benzamide intermediate.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to streamline the process.
Análisis De Reacciones Químicas
2-chloro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Cyclization: The compound can undergo intramolecular cyclization reactions, forming additional ring structures depending on the reaction conditions and reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound
Propiedades
IUPAC Name |
2-chloro-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c23-20-9-8-18(28-14-24-25-15-28)13-19(20)22(30)26-17-6-3-16(4-7-17)5-10-21(29)27-11-1-2-12-27/h3-4,6-9,13-15H,1-2,5,10-12H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLBZVDBRUWAEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyphenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3611629.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3611631.png)
![5-(3-nitrophenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3611633.png)
![3-Methyl-1-oxo-2-(2-(pyridin-4-yl)ethyl)-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B3611646.png)
![methyl 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3611662.png)
![2-{[(3-BROMOPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B3611669.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B3611677.png)
![N-{7-[(2-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}butanamide](/img/structure/B3611688.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,3-dimethylphenyl)-N~2~-methylglycinamide](/img/structure/B3611691.png)
![N-cyclopropyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3611694.png)
![4-[(2-chloro-4-nitrophenyl)thio]benzyl N-2-furoylglycinate](/img/structure/B3611696.png)
![5-(3-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3611700.png)
![N~1~-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B3611714.png)
